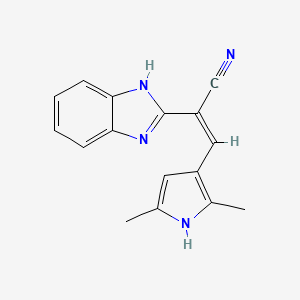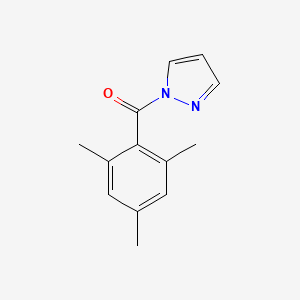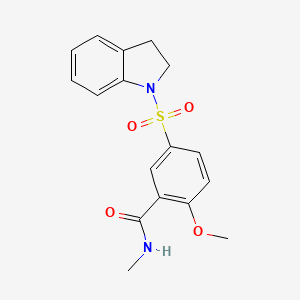
N-(2-cyanophenyl)-2-(propylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(propylthio)benzamide, commonly known as CP-122,288, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound belongs to the class of benzamides and has been found to exhibit interesting biochemical and physiological effects. In
作用機序
CP-122,288 exerts its effects by binding to the dopamine D3 receptor and blocking its activity. This leads to a decrease in dopamine neurotransmission, which can have various effects depending on the brain region and the receptor subtype. In addition to its effects on the dopamine D3 receptor, CP-122,288 has also been found to have some affinity for the dopamine D2 receptor, although it is less potent than its effects on the D3 receptor.
Biochemical and Physiological Effects:
CP-122,288 has been found to have various biochemical and physiological effects. In addition to its effects on dopamine neurotransmission, CP-122,288 has also been found to modulate the activity of other neurotransmitter systems such as glutamate and GABA. It has also been found to have some effects on the immune system, although the exact mechanisms are not well understood.
実験室実験の利点と制限
CP-122,288 has several advantages for use in lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it an ideal tool for investigating the role of this receptor in various neurological disorders. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. CP-122,288 has some affinity for the dopamine D2 receptor, which can complicate the interpretation of results. It is also relatively lipophilic, which can affect its distribution and metabolism in vivo.
将来の方向性
There are several future directions for research on CP-122,288. One area of interest is the development of more selective dopamine D3 receptor antagonists. This could lead to the development of new treatments for various neurological disorders. Another area of interest is the investigation of the role of CP-122,288 in other neurotransmitter systems, such as glutamate and GABA. This could lead to a better understanding of the complex interactions between these systems and the dopamine system. Finally, the development of new methods for the synthesis and purification of CP-122,288 could lead to more efficient and cost-effective production of this compound.
合成法
CP-122,288 can be synthesized using a multistep process. The first step involves the reaction of 2-cyanophenylboronic acid with 2-bromo-1-propylthio-benzene to form N-(2-cyanophenyl)-2-(propylthio)benzamide. The reaction is catalyzed by a palladium catalyst in the presence of a base. The product is then purified using column chromatography to obtain pure CP-122,288.
科学的研究の応用
CP-122,288 has been found to have potential for use in various research applications. One of the most promising applications is in the study of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission and is implicated in various neurological disorders such as addiction, Parkinson's disease, and schizophrenia. CP-122,288 has been found to be a selective antagonist of the dopamine D3 receptor and has been used in various studies to investigate the role of this receptor in these disorders.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-11-21-16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWBREXAMVVHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5355341.png)
![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
![4-benzyl-5-[1-(propoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5355360.png)
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)
![N-(2,6-dimethyl-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5355366.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5355377.png)

![3-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5355385.png)
![2-(1H-benzimidazol-2-yl)-3-[2,3-dimethyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5355391.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5355394.png)

![1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5355411.png)
![2-{2-chloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5355413.png)
